Cas no 2172200-22-3 (1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol)

1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol
- 1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol
- 2172200-22-3
- EN300-1282638
-
- インチ: 1S/C12H18ClNO/c1-9-6-11(4-5-12(9)13)8-14(3)7-10(2)15/h4-6,10,15H,7-8H2,1-3H3
- InChIKey: QVSRRJRYOGBPJC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)CN(C)CC(C)O
計算された属性
- せいみつぶんしりょう: 227.1076919g/mol
- どういたいしつりょう: 227.1076919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 23.5Ų
1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282638-5.0g |
1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |
2172200-22-3 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-1282638-1000mg |
1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |
2172200-22-3 | 1000mg |
$770.0 | 2023-10-01 | ||
Enamine | EN300-1282638-500mg |
1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |
2172200-22-3 | 500mg |
$739.0 | 2023-10-01 | ||
Enamine | EN300-1282638-100mg |
1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |
2172200-22-3 | 100mg |
$678.0 | 2023-10-01 | ||
Enamine | EN300-1282638-50mg |
1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |
2172200-22-3 | 50mg |
$647.0 | 2023-10-01 | ||
Enamine | EN300-1282638-1.0g |
1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |
2172200-22-3 | 1g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-1282638-0.5g |
1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |
2172200-22-3 | 0.5g |
$974.0 | 2023-05-26 | ||
Enamine | EN300-1282638-10.0g |
1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |
2172200-22-3 | 10g |
$4360.0 | 2023-05-26 | ||
Enamine | EN300-1282638-250mg |
1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |
2172200-22-3 | 250mg |
$708.0 | 2023-10-01 | ||
Enamine | EN300-1282638-5000mg |
1-{[(4-chloro-3-methylphenyl)methyl](methyl)amino}propan-2-ol |
2172200-22-3 | 5000mg |
$2235.0 | 2023-10-01 |
1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
7. Back matter
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-olに関する追加情報
Introduction to Compound with CAS No. 2172200-22-3 and Product Name: 1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol
The compound with the CAS number 2172200-22-3 and the product name 1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry.
At the core of this compound's structure lies a methylamino substituent attached to a propan-2-ol backbone, which is further modified by a 4-chloro-3-methylphenyl group. This particular arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable candidate for further investigation. The presence of the chloro and methyl groups on the aromatic ring enhances its reactivity and binding affinity, which are critical factors in the design of novel therapeutic agents.
In recent years, there has been a growing interest in developing small molecule inhibitors that target specific biological pathways involved in various diseases. The compound 1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol has been explored as a potential lead compound in this context. Its structural features suggest that it may interact with enzymes or receptors in a manner that could modulate disease-related pathways. For instance, studies have indicated that compounds with similar structural motifs may exhibit inhibitory activity against certain kinases or other therapeutic targets.
The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to construct the desired framework. These methodologies not only highlight the synthetic prowess of modern organic chemistry but also underscore the importance of innovative approaches in drug discovery.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research suggests that it may have applications in treating conditions associated with abnormal cellular signaling. By modulating key enzymes or receptors, this compound could offer a new therapeutic strategy for patients suffering from such ailments. Furthermore, its structural complexity allows for further derivatization, enabling the exploration of analogs with enhanced pharmacological properties.
The pharmacokinetic profile of 1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its clinical efficacy and safety. Preclinical studies have begun to shed light on these aspects, providing valuable insights into its potential as a drug candidate. These studies are essential for guiding future clinical development efforts.
In conclusion, the compound with CAS number 2172200-22-3 and product name 1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol represents a promising advancement in pharmaceutical chemistry. Its unique structure and functional properties make it a compelling candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of novel therapeutics.
2172200-22-3 (1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol) 関連製品
- 955299-30-6(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide)
- 2138207-73-3(2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine)
- 377780-81-9(Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester)
- 2106254-15-1(ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate)
- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)
- 1881480-24-5(6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide)
- 2228556-26-9(1-1-(3-fluoro-4-nitrophenyl)cyclopropylethan-1-ol)
- 1291852-07-7(N-[(3,4-diethoxyphenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide)
- 2022346-61-6(3-amino-1-(2-chlorothiophen-3-yl)methyl-1,2-dihydropyridin-2-one)
- 250358-46-4(3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide)